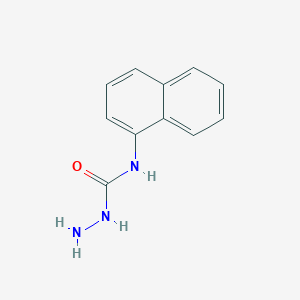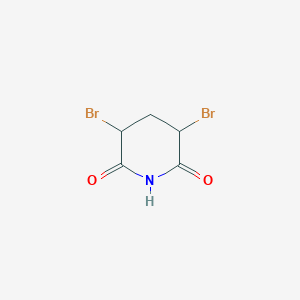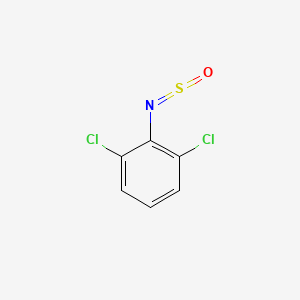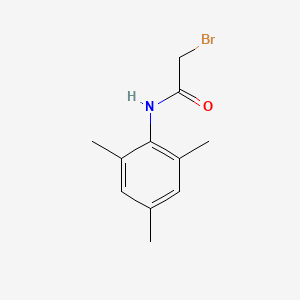
(2R)-2,6,6-Trimethylheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,6,6-Trimethylheptan-1-amine, also known as octodrine, is a synthetic compound that belongs to the class of amines. It is a stimulant that has been used as a dietary supplement and pre-workout enhancer. Octodrine has gained popularity in recent years due to its potential to improve athletic performance and increase energy levels.
Wirkmechanismus
Octodrine acts as a sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system. It stimulates the release of norepinephrine, which activates the sympathetic nervous system and leads to increased heart rate, blood pressure, and energy levels.
Biochemical and Physiological Effects:
Octodrine has been shown to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to increase fat metabolism, which can lead to weight loss. However, more research is needed to fully understand the biochemical and physiological effects of (2R)-2,6,6-Trimethylheptan-1-amine.
Vorteile Und Einschränkungen Für Laborexperimente
Octodrine has several advantages for lab experiments. It is easy to synthesize and can be used in a variety of assays to study its effects on different biological systems. However, there are also limitations to its use. Octodrine is a stimulant and can have side effects, such as increased heart rate and blood pressure, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (2R)-2,6,6-Trimethylheptan-1-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Octodrine has been shown to improve focus and concentration, which could make it a promising alternative to traditional ADHD medications. Another area of interest is its potential as a weight loss supplement. Octodrine has been shown to increase fat metabolism, which could make it a useful tool for promoting weight loss. Finally, more research is needed to fully understand the long-term effects of this compound use and its safety profile.
Synthesemethoden
Octodrine can be synthesized through a multistep process that involves the reaction of 2,6,6-trimethylheptan-1-ol with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced with sodium borohydride to yield (2R)-2,6,6-Trimethylheptan-1-amine.
Wissenschaftliche Forschungsanwendungen
Octodrine has been studied for its potential to improve athletic performance and increase energy levels. It has been shown to enhance the release of norepinephrine, a neurotransmitter that plays a role in the fight or flight response. This can lead to increased heart rate, blood pressure, and energy levels.
Eigenschaften
IUPAC Name |
(2R)-2,6,6-trimethylheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8,11H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHBHZOTXYFWGU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)





![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2714817.png)




![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)

![5-nitro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2714826.png)